molecular formula C11H8BrN5 B1331176 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 99867-27-3

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1331176
CAS RN: 99867-27-3
M. Wt: 290.12 g/mol
InChI Key: SYIPBLLYLPAYMO-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of interest due to their confirmed biological and pharmacological activities . The chemical structure of these synthesized derivatives is usually verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a key feature of pyrazoles and is crucial for their biological and pharmacological activities .


Chemical Reactions Analysis

Pyrazoles, including “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine”, are known for their diverse chemical reactions. These reactions are often related to their biological and pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” can be determined using various spectroanalytical techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

Target of Action

The compound 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazole derivative, which is known for its diverse pharmacological effects Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the targets could be related to the pathogens causing these diseases.

Mode of Action

It is suggested that similar compounds interact with their targets, leading to inhibition of the pathogen’s growth

Biochemical Pathways

Similar compounds have been shown to affect the growth of leishmania and plasmodium species , suggesting that the compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.

Pharmacokinetics

Similar compounds have shown good bioavailability

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound may lead to the death of these pathogens.

Action Environment

Similar compounds have shown potent activity in both in vitro and in vivo conditions , suggesting that the compound may be stable and effective in various environments.

Future Directions

The future directions for “1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological and pharmacological activities. This could lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIPBLLYLPAYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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